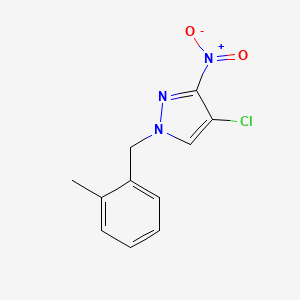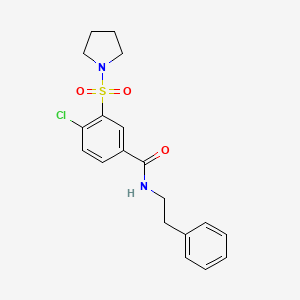![molecular formula C15H19BrN2O2 B4237818 4-bromo-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B4237818.png)
4-bromo-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide
Vue d'ensemble
Description
4-bromo-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide is a chemical compound that has been studied extensively in the field of scientific research. It is commonly referred to as BRL-15572 and is a selective antagonist of the dopamine D3 receptor.
Mécanisme D'action
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain, and its dysfunction has been implicated in several psychiatric disorders. By blocking the dopamine D3 receptor, BRL-15572 can modulate dopamine release and potentially alleviate symptoms of these disorders.
Biochemical and Physiological Effects:
BRL-15572 has been found to have several biochemical and physiological effects. It has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in animal models. BRL-15572 has also been found to improve cognitive function in animal models of schizophrenia. Additionally, BRL-15572 has been found to improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BRL-15572 has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which allows for specific targeting of this receptor in experiments. BRL-15572 is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to using BRL-15572 in lab experiments. It has a relatively short half-life and may require frequent administration in experiments. Additionally, the effects of BRL-15572 may vary depending on the species and strain of animal used in experiments.
Orientations Futures
There are several future directions for research on BRL-15572. One potential area of research is the development of more potent and selective antagonists of the dopamine D3 receptor. Additionally, further research is needed to determine the optimal dosage and administration schedule of BRL-15572 for therapeutic use. Finally, more research is needed to determine the potential long-term effects of BRL-15572 on the brain and behavior.
In conclusion, BRL-15572 is a chemical compound that has been extensively studied in the field of scientific research. It has potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. BRL-15572 acts as a selective antagonist of the dopamine D3 receptor and has several biochemical and physiological effects. While there are advantages and limitations to using BRL-15572 in lab experiments, there are several future directions for research on this compound.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied in the field of scientific research. It has been found to be a selective antagonist of the dopamine D3 receptor and has potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. BRL-15572 has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to improve motor function in animal models.
Propriétés
IUPAC Name |
4-bromo-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-11-6-8-18(9-7-11)14(19)10-17-15(20)12-2-4-13(16)5-3-12/h2-5,11H,6-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYJJDFCHSEGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4237738.png)

![N-[4-(acetylamino)phenyl]-1-[(4-methylcyclohexyl)carbonyl]-2-piperidinecarboxamide](/img/structure/B4237743.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4237747.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4237755.png)
![1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237756.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B4237764.png)
![5-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]-2-furamide](/img/structure/B4237765.png)
![2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4237774.png)
![4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide](/img/structure/B4237787.png)
![6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4237788.png)
![N-{2-[(2-phenylacetyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4237806.png)

![methyl 5-[(3-fluorobenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4237828.png)